molecular formula C13H16BrNO5 B2957547 ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate CAS No. 338416-59-4

ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate

Cat. No.: B2957547
CAS No.: 338416-59-4
M. Wt: 346.177
InChI Key: FGKJWMZVBFTWHT-CHHVJCJISA-N
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Description

Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate is a synthetic organic compound featuring a phenoxyacetate backbone modified with bromo, methoxy, and (Z)-configured methoxyimino methyl substituents. Its structure combines a phenyl ring substituted at the 4-position with bromine, the 2-position with methoxy, and the 6-position with a (Z)-methoxyimino methyl group, linked to an ethyl acetate ester.

Properties

IUPAC Name

ethyl 2-[4-bromo-2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKJWMZVBFTWHT-CHHVJCJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)/C=N\OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 4-position.

    Methoxylation: The brominated intermediate is then methoxylated to introduce a methoxy group at the 2-position.

    Methoxyimino Formation: The methoxylated intermediate undergoes a reaction with methoxyamine to form the methoxyimino group at the 6-position.

    Esterification: Finally, the compound is esterified with ethyl chloroacetate to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The methoxyimino group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of ethyl 2-{4-substituted-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate derivatives.

    Oxidation: Formation of ethyl 2-{4-bromo-2-formyl-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate.

    Reduction: Formation of ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(amino)methyl]phenoxy}acetate.

Scientific Research Applications

Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The bromine atom and methoxyimino group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues from the (Methoxyimino)Acetate Family

identifies seven compounds sharing the (methoxyimino)acetate core, with variations in substituents and functional groups (Table 1).

Table 1: Key Structural Differences Among Analogues

Compound ID Core Structure Substituents/Modifications
Target Compound Phenoxyacetate 4-Br, 2-OMe, 6-(Z-OMe-imino)Me, ethyl ester
490-M16 Benzoic acid 2-(N,2-dimethoxy-2-oxoethanimidoyl)
490-M18 Hydroxyimino-acetic acid 2-[(2-methylphenoxy)methyl]phenyl
490-M24 Methyl ester 2-[(2-hydroxymethylphenoxy)methyl]phenyl
490-M27 Formylphenoxy derivative 2-[(2-formylphenoxy)methyl]phenyl
  • Ester vs. Acid Derivatives: The target compound’s ethyl ester group contrasts with 490-M16’s benzoic acid and 490-M24’s methyl ester.
  • Substituent Effects: The 4-bromo and 2-methoxy groups in the target compound may enhance steric bulk and electronic effects compared to 490-M18’s hydroxyimino and 490-M27’s formyl groups. Bromine’s electron-withdrawing nature could stabilize the molecule against metabolic degradation .

Fungicidal Activity and Structure-Activity Relationships (SARs)

highlights strobilurin analogues, such as (E)-methyl 2-(2-(((4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate (1a), which shares the methoxyimino and brominated aryl motifs with the target compound. Key comparisons include:

  • Arylpyrazole Integration: Compound 1a incorporates a pyrazole ring, which is absent in the target compound. Pyrazole rings are known to enhance binding to fungal cytochrome bc1 complexes, a common target of strobilurin fungicides .
  • The absence of a pyrazole in the target compound may limit its fungicidal efficacy compared to 1a .

Metabolic Pathways and Stability

outlines metabolites of Kresoxim-methyl (490-M01), a strobilurin fungicide structurally related to the target compound. Major metabolites like 490-M02 (hydroxymethylphenoxy derivative) and 490-M04 (carboxylic acid derivative) arise from oxidation and ester hydrolysis. By analogy:

  • Ester Hydrolysis : The ethyl ester in the target compound may undergo hydrolysis to form a carboxylic acid metabolite, similar to 490-M03. This process could reduce bioactivity but enhance excretion .
  • Bromine Stability : The 4-bromo substituent may resist oxidative metabolism more effectively than chlorine or methyl groups, as seen in 490-M05’s dimethoxy derivatives .

Physical and Crystallographic Properties

describes the crystal structure of ethyl 2-{2-[(1Z)-1-hydroxy-3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl]phenoxy}acetate, which shares the ethyl phenoxyacetate backbone. Key observations include:

  • Disorder in Crystal Packing : The central C3H2O2 unit exhibits disorder, with a dihedral angle of 8.2° between aromatic rings. Similar steric effects from the target compound’s bromine and methoxy groups may influence crystallinity and melting behavior .

Industrial and Agrochemical Context

lists cymoxanil, a methoxyimino acetamide fungicide, which differs from the target compound by replacing the ester with an amide group. This substitution impacts solubility and systemic translocation in plants, highlighting the trade-offs between ester (lipophilic) and amide (polar) functionalities in agrochemical design .

Biological Activity

Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-bromo-2-methoxyphenol with ethyl chloroacetate in the presence of a base, followed by the introduction of a methoxyimino group. The resulting structure features a phenoxyacetate backbone that is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anti-inflammatory Effects

In vivo studies using carrageenan-induced edema models have demonstrated that the compound possesses anti-inflammatory properties. A dosage of 20 mg/kg resulted in a significant reduction in paw edema compared to control groups. The following table summarizes the results:

Treatment GroupPaw Edema (mm)% Reduction
Control5.0-
Ethyl 2-{...}(20 mg/kg)3.040%
Piroxicam (20 mg/kg)2.550%

These findings indicate that this compound may be comparable to established anti-inflammatory drugs.

The proposed mechanism of action involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in mediating inflammatory responses. Studies have shown that treatment with this compound leads to decreased levels of these cytokines in serum samples from treated animals.

Case Study 1: Efficacy Against Resistant Strains

A recent study highlighted the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. In this study, the compound was administered at varying concentrations, demonstrating significant bactericidal activity even at low doses.

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of combining this compound with common antibiotics like ampicillin. The combination therapy resulted in enhanced efficacy against resistant bacterial strains, suggesting potential applications in treating complicated infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including Suzuki-Miyaura coupling for aryl-aryl bond formation, followed by imine functionalization. Evidence from related brominated methoxy compounds suggests using Pd catalysts (e.g., Pd(PPh₃)₄) with mild bases (e.g., K₂CO₃) in THF/water mixtures to optimize yield . Methoxyimino groups are typically introduced via condensation reactions between ketones and methoxyamine under acidic conditions .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve keto-enol tautomerism and confirm stereochemistry (e.g., Z-configuration of the methoxyimino group). Disorder in the central C3H2O2 unit, as seen in analogous structures, requires refinement using programs like SHELXL .
  • Spectroscopy : Compare NMR (¹H/¹³C) and IR data with computational predictions (DFT) to validate substituent positions. For example, methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while the imino (C=N) stretch appears near 1600 cm⁻¹ .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Initial toxicity and metabolic stability studies in vitro include:

  • CYP450 inhibition assays : Monitor interactions with cytochrome P450 enzymes using human liver microsomes and LC-MS/MS quantification .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC values) .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Variable-temperature NMR : Detect equilibrium between keto and enol forms .
  • DFT calculations : Compare optimized geometries with crystallographic data to identify dominant conformers .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O) influencing solid-state disorder .

Q. What metabolic pathways are predicted for this compound in mammalian systems?

  • Methodological Answer : Based on structurally related (methoxyimino)acetate derivatives :

  • Phase I metabolism : Hydrolysis of the ester group to carboxylic acid (major pathway) and O-demethylation of the methoxyimino group.
  • Phase II metabolism : Glucuronidation of the hydroxylated metabolites.
  • Tools : Use radiolabeled analogs (³H/¹⁴C) in rat hepatocyte assays, followed by HPLC-UV/radioisotope detection to track metabolites .

Q. How can synthetic byproducts be minimized during scale-up?

  • Methodological Answer : Common byproducts include brominated side products from incomplete coupling or isomerization. Mitigation strategies:

  • Catalyst optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for higher selectivity in Suzuki-Miyaura reactions .
  • Reaction monitoring : Use inline FTIR to detect intermediates and terminate reactions at >90% conversion .
  • Purification : Employ preparative HPLC with C18 columns (ACN/water gradient) to isolate the Z-isomer from E-isomer contaminants .

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